Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride
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Overview
Description
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an ethanone group, a dihydroimidazole ring, a thioether linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Thioether Linkage Formation: The thiol group can be introduced via a nucleophilic substitution reaction with a suitable halide.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can mimic natural substrates, while the thioether linkage and methoxyphenyl group can enhance binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-phenyl-: Lacks the methoxy group.
Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-hydroxyphenyl)-: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Ethanone, 2-((4,5-dihydro-1H-imidazol-2-yl)thio)-1-(4-methoxyphenyl)-, monohydrochloride can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
CAS No. |
160518-34-3 |
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Molecular Formula |
C12H15ClN2O2S |
Molecular Weight |
286.78 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H14N2O2S.ClH/c1-16-10-4-2-9(3-5-10)11(15)8-17-12-13-6-7-14-12;/h2-5H,6-8H2,1H3,(H,13,14);1H |
InChI Key |
VNDDUIYSTPZXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NCCN2.Cl |
Origin of Product |
United States |
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